molecular formula C10H15NO B1587466 N-(3-methoxybenzyl)ethanamine CAS No. 140715-61-3

N-(3-methoxybenzyl)ethanamine

Cat. No. B1587466
CAS RN: 140715-61-3
M. Wt: 165.23 g/mol
InChI Key: UJJCCNDLJXEMPR-UHFFFAOYSA-N
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Description

“N-(3-methoxybenzyl)ethanamine” is a chemical compound with the CAS Number: 140715-61-3. It has a molecular weight of 165.24 . The compound is stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for “N-(3-methoxybenzyl)ethanamine” is 1S/C10H15NO/c1-3-11-8-9-5-4-6-10(7-9)12-2/h4-7,11H,3,8H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“N-(3-methoxybenzyl)ethanamine” is a liquid at room temperature .

Scientific Research Applications

Pharmacology and Toxicity

  • Designer Drug Analysis : N-Benzyl-substituted phenethylamines (NBOMes), including variants like 25B-NBOMe, have emerged as hallucinogenic designer drugs with potent serotonin-receptor activation. They are known for causing severe intoxications and even fatalities, and are subjects of forensic toxicology and clinical analysis studies (Yoshida et al., 2015).

  • Detection in Drug Abuse Cases : Research has been conducted on the identification and quantification of NBOMe derivatives, including N-(3-methoxybenzyl)ethanamine variants, in cases of drug abuse and intoxication. This includes development of analytical methods for detection in biological samples (Poklis et al., 2015).

  • Analytical Characterization : Studies have been conducted on the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs. These analyses are crucial for understanding the chemical nature and potential impacts of such substances (Zuba & Sekuła, 2013).

Medical and Biological Studies

  • Neurochemical Pharmacology : Investigations into the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, including N-(3-methoxybenzyl)ethanamine derivatives, have been performed. These studies focus on their mechanisms of action and potential effects on serotonin and other neurotransmitter systems (Eshleman et al., 2018).

  • Cardiotoxicity Evaluation : Studies evaluating the cardiotoxic effects of certain psychoactive substances, including N-(3-methoxybenzyl)ethanamine derivatives, have been conducted. This research is vital for understanding the potential cardiovascular risks associated with these compounds (Yoon et al., 2019).

Regulatory and Legal Aspects

  • Controlled Substance Classification : Research and legal publications have addressed the placement of certain N-benzyl phenethylamine derivatives into controlled substance schedules. This includes examining the legal implications and regulatory aspects of these substances (Federal Register, 2016).

  • Drug Enforcement Policies : Studies and governmental orders focusing on the temporary and permanent scheduling of synthetic phenethylamines, including N-(3-methoxybenzyl)ethanamine derivatives, under the Controlled Substances Act have been conducted. These are significant for understanding the regulatory status and enforcement policies related to these substances (Federal Register, 2013).

These research areas encompass a broad spectrum of studies ranging from pharmacology and toxicology to legal and regulatory aspects, highlighting the multifaceted scientific interest in N-(3-methoxybenzyl)ethanamine and its derivatives

Scientific Research Applications of N-(3-methoxybenzyl)ethanamine

Overview

N-(3-methoxybenzyl)ethanamine is a compound related to the N-Benzyl-substituted phenethylamines (NBOMes) class, which have emerged as hallucinogenic designer drugs. The scientific research on these compounds mainly focuses on their pharmacology, toxicology, analytical detection, and legal aspects.

Pharmacology and Toxicology

  • Pharmacological Action : NBOMe compounds, including derivatives like 25B-NBOMe, act as potent serotonin 5-HT2A receptor agonists, leading to hallucinogenic effects. They have been associated with cases of severe intoxication and fatalities (Yoshida et al., 2015).

  • Toxicological Impact : The NBOMe series, such as 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe, are known for their severe toxicological impacts, including cases of bizarre behavior, severe agitation, and seizures. These effects are often related to their serotonin-like activity (Poklis et al., 2015).

Analytical Characterization

  • Identification and Analysis : Extensive analytical studies have been conducted on NBOMe derivatives for their identification in seized drug samples. Techniques such as GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR are used to determine their chemical structures and properties (Zuba & Sekuła, 2013).

  • Detection in Biological Samples : High-performance liquid chromatography and mass spectrometry methods have been developed to detect and quantify NBOMe derivatives in human serum, aiding in clinical toxicology and emergency medical situations (Poklis et al., 2013).

Legal and Regulatory Aspects

  • Controlled Substance Classification : NBOMe compounds have been placed into Schedule I of the Controlled Substances Act, reflecting their high potential for abuse and lack of accepted medical use. This classification impacts the legal handling and research of these substances (Federal Register, 2016).

  • Forensic Relevance : The increasing prevalence of NBOMe compounds in the illicit drug market has raised significant concerns in forensic science, necessitating the development of reliable detection and analysis methods for law enforcement and public safety purposes (Federal Register, 2013).

Mechanism of Action

While the exact mechanism of action for “N-(3-methoxybenzyl)ethanamine” is not clear, a related compound, N- (2-Methoxybenzyl)-2,5-dimethoxyphenethylamines (NBOMes), has been reported to act as an agonist at serotonin 5-HT 2A receptors, affecting cognitive and behavioral processes .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11-8-9-5-4-6-10(7-9)12-2/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJCCNDLJXEMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405907
Record name N-(3-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)ethanamine

CAS RN

140715-61-3
Record name N-(3-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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